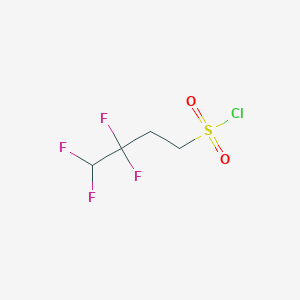

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2168286-15-3 . It has a molecular weight of 228.59 .

Molecular Structure Analysis

The IUPAC name for this compound is 3,3,4,4-tetrafluorobutane-1-sulfonyl chloride . The InChI code for this compound is 1S/C4H5ClF4O2S/c5-12(10,11)2-1-4(8,9)3(6)7/h3H,1-2H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride include a molecular weight of 228.59 .Scientific Research Applications

Nucleophilic Fluorination

A study by Talko and Barbasiewicz (2018) explored the nucleophilic fluorination of sulfonyl chlorides, including compounds similar to 3,3,4,4-tetrafluorobutane-1-sulfonyl chloride. They examined the effects of phase-transfer catalysts in these reactions, contributing to the understanding of interfacial transportation of nucleophilic species and the synthesis of acyl fluorides (Talko & Barbasiewicz, 2018).

Sulfonylation Reactions

Répichet et al. (1999) investigated sulfonylation reactions, crucial for aromatic electrophilic substitutions. Their research highlighted the importance of the sulfonyl group, widely used in synthetic organic chemistry, and its industrial applications (Répichet et al., 1999).

Biomonitoring and Environmental Health

The work of Butenhoff et al. (2006) on Perfluorooctanesulfonate (PFOS) derived from perfluorooctanesulfonyl fluoride, a chemical similar to 3,3,4,4-tetrafluorobutane-1-sulfonyl chloride, provides insights into its persistence in the environment and its impact on human and animal health (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Synthesis and Conversion Applications

Lenihan and Shechter (1999) discussed the use of similar sulfonyl compounds in the synthesis and cycloaddition of substituted o-quinodimethanes, highlighting the versatility of these compounds in organic synthesis (Lenihan & Shechter, 1999).

Catalysis and Synthetic Applications

Rostovtsev et al. (2008) explored the catalysis and synthetic applications of aryl esters of tetrafluoroethanesulfonic acid, showing their use in palladium-catalyzed coupling reactions. This research demonstrates the potential utility of related compounds like 3,3,4,4-tetrafluorobutane-1-sulfonyl chloride in similar catalytic processes (Rostovtsev et al., 2008).

Environmental and Toxicological Studies

Gomis et al. (2018) evaluated the toxicological effects of long-chain perfluoroalkyl acids and fluorinated alternatives, including compounds related to 3,3,4,4-tetrafluorobutane-1-sulfonyl chloride. Their research aids in understanding the environmental impact and health risks associated with these compounds (Gomis, Vestergren, Borg, & Cousins, 2018).

Safety and Hazards

properties

IUPAC Name |

3,3,4,4-tetrafluorobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF4O2S/c5-12(10,11)2-1-4(8,9)3(6)7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJONOGCEDDHBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)